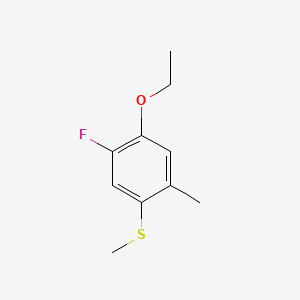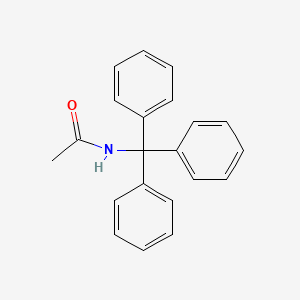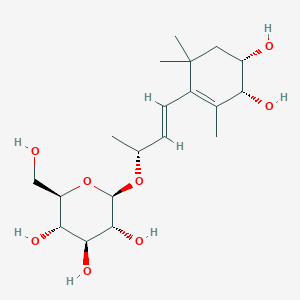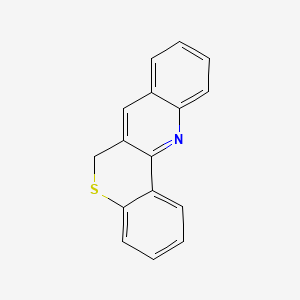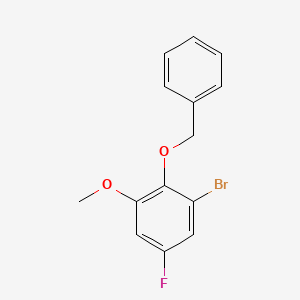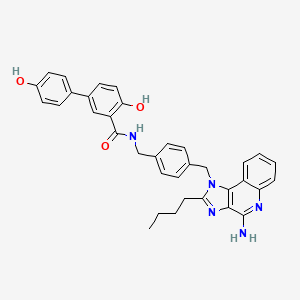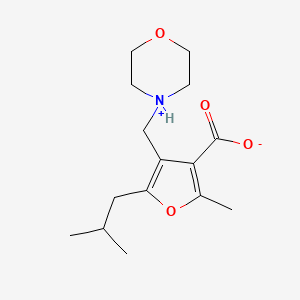![molecular formula C28H30O2 B14757952 (1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)
(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol is a chiral compound belonging to the binaphthol family. This compound is characterized by its two naphthalene rings connected at the 1 and 1’ positions, with hydroxyl groups at the 2 and 2’ positions and butyl groups at the 6 and 6’ positions. The chiral nature of this compound makes it valuable in various asymmetric synthesis applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’-binaphthol.
Butylation: The hydroxyl groups at the 6 and 6’ positions are butylated using butyl bromide in the presence of a base such as potassium carbonate.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of (1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale butylation reactions are carried out in industrial reactors.
Purification: The product is purified using techniques like recrystallization and chromatography to achieve high purity.
Chiral Resolution: Industrial chiral resolution methods, such as simulated moving bed chromatography, are employed to separate the enantiomers efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or arylated binaphthol derivatives.
Aplicaciones Científicas De Investigación
(1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in enantioselective hydrogenation and cyclopropanation reactions.
Biology: Employed in the study of chiral recognition and enantioselective binding in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of chiral materials and as a chiral auxiliary in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol involves its ability to act as a chiral ligand, facilitating enantioselective reactions. The compound’s chiral centers interact with substrates and catalysts, leading to the preferential formation of one enantiomer over the other. This interaction is mediated through hydrogen bonding, π-π stacking, and steric effects, which influence the reaction pathway and outcome.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Another chiral binaphthol derivative used in asymmetric synthesis.
®-(+)-1,1’-Bi(2-naphthol):
®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate): Used in similar applications as a chiral ligand.
Uniqueness
(1R)-6,6’-Dibutyl[1,1’-binaphthalene]-2,2’-diol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The butyl groups at the 6 and 6’ positions provide additional steric hindrance, influencing the compound’s reactivity and selectivity in asymmetric synthesis. This makes it particularly valuable in reactions where high enantioselectivity is required.
Propiedades
Fórmula molecular |
C28H30O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
6-butyl-1-(6-butyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C28H30O2/c1-3-5-7-19-9-13-23-21(17-19)11-15-25(29)27(23)28-24-14-10-20(8-6-4-2)18-22(24)12-16-26(28)30/h9-18,29-30H,3-8H2,1-2H3 |
Clave InChI |
SUQLLEDZBMAPOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
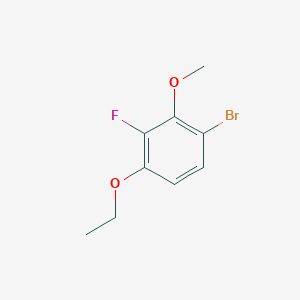
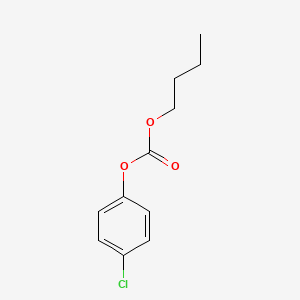
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
